

Application Note and Protocol: Preparation of 18:0 EPC Chloride Stock Solution

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Compound of Interest

Compound Name: 18:0 EPC chloride

Cat. No.: B11935046

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Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of **18:0 EPC chloride** (1,2-distearoyl-sn-glycero-3-ethylphosphocholine, chloride salt), a synthetic cationic lipid widely used in the formulation of liposomes for drug and nucleic acid delivery.

Introduction

18:0 EPC chloride is a cationic derivative of phospholipids composed of biological metabolites linked by ester bonds.[1][2] Due to its positive charge, biodegradability, and low toxicity, it is a critical component in the development of delivery systems such as lipid nanoparticles (LNPs) for therapeutic molecules.[1][3] Proper preparation and storage of a concentrated stock solution are crucial for ensuring the reproducibility and efficacy of downstream applications, including liposome formulation and transfection experiments. This protocol outlines the necessary steps to prepare a stable and accurate **18:0 EPC chloride** stock solution from either a solid powder or a pre-dissolved format.

Data Summary

All quantitative data for **18:0 EPC chloride** is summarized in the table below for easy reference.

| Property | Value | Source |
|----------------------|---|-----------|
| Full Chemical Name | 1,2-distearoyl-sn-glycero-3-ethylphosphocholine (chloride salt) | [1] |
| Synonyms | 18:0 EPC (Cl Salt) | [1][2][3] |
| Molecular Formula | C ₄₆ H ₉₃ NO ₈ PCl | [3] |
| Formula Weight | 854.66 g/mol | [3] |
| Purity | >99% (typical) | [3] |
| Physical Form | Crystalline solid or oil | [4][5] |
| Recommended Solvents | Chloroform, Methylene Chloride, Ethanol | [3][6][7] |
| Recommended Storage | -20°C (Solid) | [3] |

Experimental Protocols

This section details the procedures for preparing a 10 mg/mL stock solution of **18:0 EPC chloride**. The recommended solvent for most biological applications is high-purity ethanol, as it is miscible with aqueous solutions and less toxic to cells than chlorinated solvents.[7][8]

Required Materials and Equipment

- Lipid: **18:0 EPC chloride** powder or in chloroform
- Solvent: Anhydrous, 200-proof ethanol (EtOH)
- Inert Gas: Argon or Nitrogen gas cylinder with a regulator
- Glassware: Borosilicate glass vials with PTFE-lined screw caps, volumetric flasks
- Pipettes: Calibrated micropipettes and/or glass pipettes

- Balance: Analytical balance (accurate to 0.01 mg)
- Equipment: Fume hood, vortex mixer, sonicator (optional), rotary evaporator (if starting from solvent), vacuum pump (optional)

Protocol 1: From Solid Lipid Powder

This protocol is for preparing a 10 mg/mL stock solution from a powdered or solid form of the lipid.

- Equilibration: Allow the vial containing the solid **18:0 EPC chloride** to warm to room temperature for at least 30 minutes before opening to prevent water condensation.[4]
- Weighing: In a fume hood, accurately weigh the desired amount of lipid (e.g., 10.0 mg) into a clean, dry glass vial.
- Solvent Addition: Calculate the required volume of ethanol. For a 10 mg/mL solution, add 1.0 mL of anhydrous ethanol to the 10.0 mg of lipid.
- Dissolution: Cap the vial tightly and vortex thoroughly. If the lipid does not dissolve completely, gentle warming (up to 40-50°C) and brief sonication can be applied until the solution is clear.[7][9]
- Inert Gas Overlay: Once fully dissolved, flush the headspace of the vial with a gentle stream of argon or nitrogen gas for 15-30 seconds to displace oxygen and prevent lipid oxidation.
- Sealing and Storage: Immediately cap the vial tightly. Seal the cap with parafilm for extra security and store at the recommended temperature (see Section 4.0).

Protocol 2: From Lipid in Chloroform

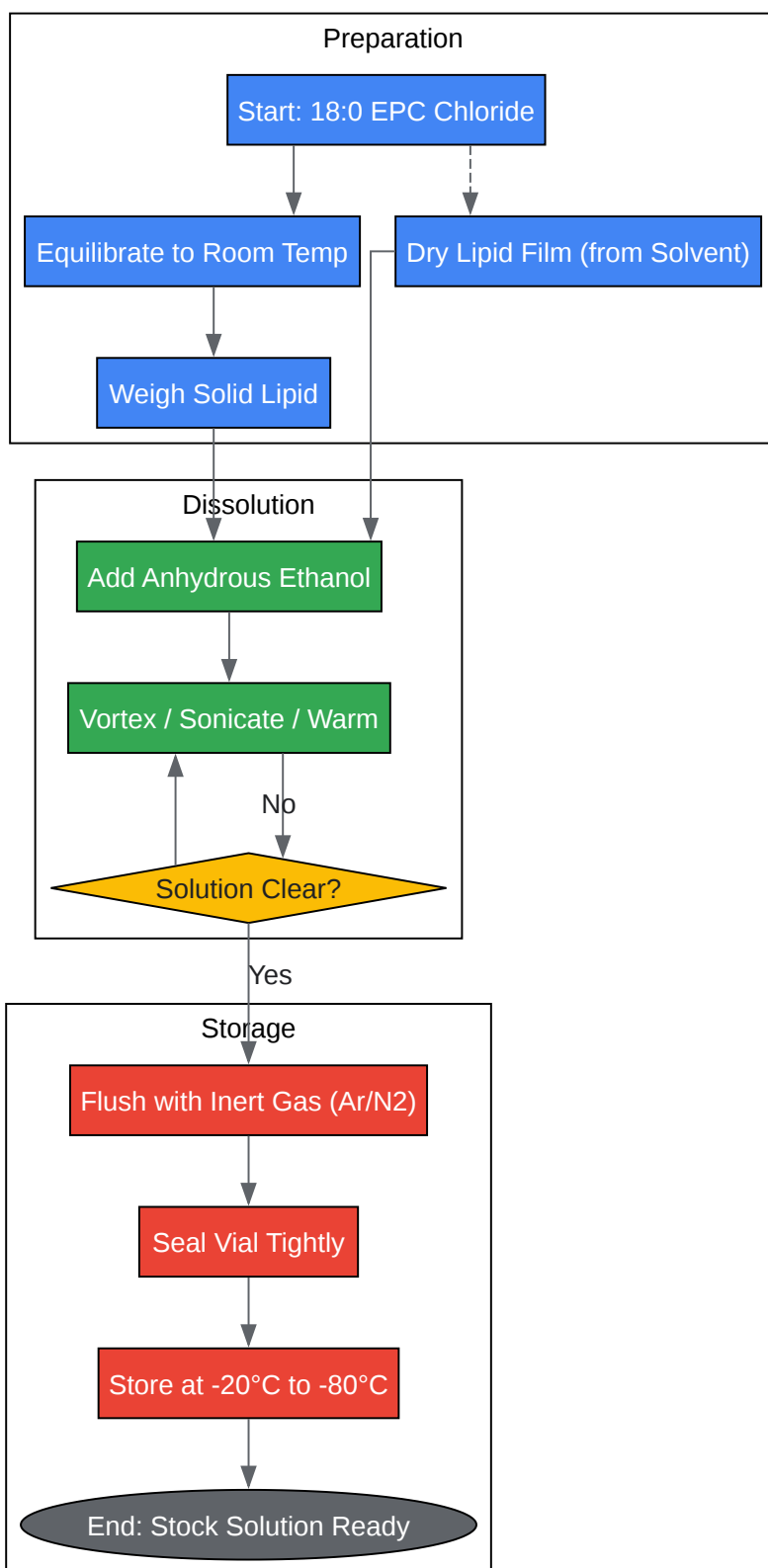
This protocol is for preparing a 10 mg/mL stock solution when the lipid is supplied dissolved in chloroform.

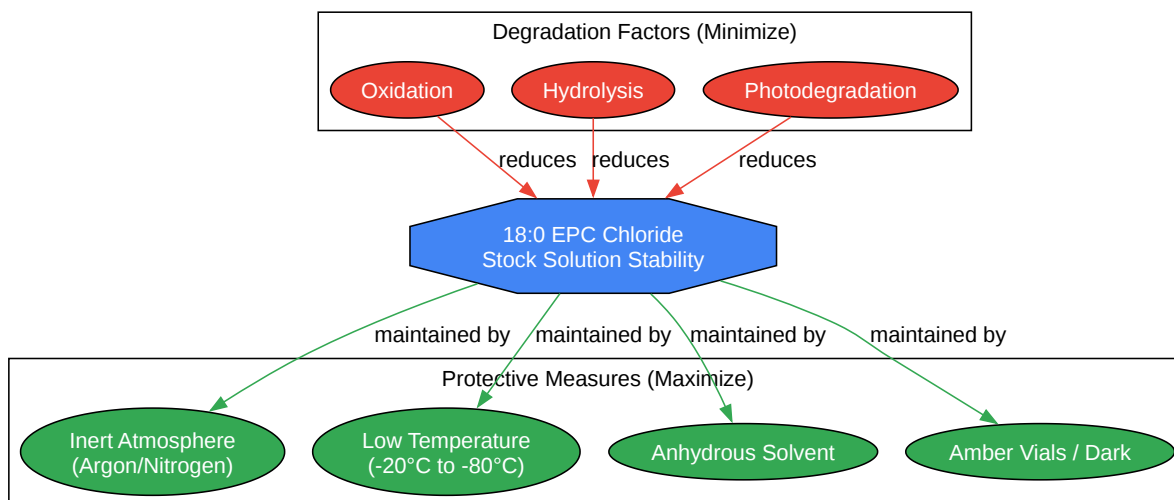
- Solvent Removal: In a fume hood, dispense the desired volume of the lipid-chloroform solution into a clean, round-bottom flask or glass vial. Evaporate the chloroform using a gentle stream of nitrogen or argon gas.[7] Alternatively, use a rotary evaporator.

- High Vacuum Drying: Place the vessel containing the lipid film under a high vacuum for at least 1-2 hours to remove any residual chloroform.[7][8]
- Reconstitution: Once a dry lipid film is obtained, add the calculated volume of anhydrous ethanol to achieve the final concentration of 10 mg/mL.
- Dissolution & Storage: Follow steps 4-6 from Protocol 1 to ensure complete dissolution and proper storage under an inert atmosphere.

Visualization of Workflows and Concepts

Experimental Workflow for Stock Solution Preparation





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